N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
Brand Name:
Vulcanchem
CAS No.:
145970-12-3
VCID:
VC0115705
InChI:
InChI=1S/C18H21N3O2/c1-21-12-6-7-13(21)9-11(8-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-5,10-13H,6-9H2,1H3,(H,19,22)(H,20,23)
SMILES:
CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O
Molecular Formula:
C18H21N3O2
Molecular Weight:
311.4 g/mol
N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
CAS No.: 145970-12-3
Main Products
VCID: VC0115705
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol
CAS No. | 145970-12-3 |
---|---|
Product Name | N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide |
Molecular Formula | C18H21N3O2 |
Molecular Weight | 311.4 g/mol |
IUPAC Name | N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1H-quinoline-3-carboxamide |
Standard InChI | InChI=1S/C18H21N3O2/c1-21-12-6-7-13(21)9-11(8-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-5,10-13H,6-9H2,1H3,(H,19,22)(H,20,23) |
Standard InChIKey | ZPEDRMCLQWINAG-UHFFFAOYSA-N |
SMILES | CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Canonical SMILES | CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Synonyms | endo-MAOHQC N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide |
PubChem Compound | 3073104 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume